molecular formula C11H21NO5 B558258 Boc-L-6-hydroxynorleucine CAS No. 77611-37-1

Boc-L-6-hydroxynorleucine

Katalognummer: B558258
CAS-Nummer: 77611-37-1
Molekulargewicht: 247,29 g/mole
InChI-Schlüssel: BRFDKSWARKFUGQ-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-L-6-hydroxynorleucine is a derivative of norleucine, an amino acid. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a hydroxyl group on the sixth carbon of the norleucine chain. This compound is commonly used in peptide synthesis and as a building block in organic chemistry due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-6-hydroxynorleucine typically involves the protection of the amino group of norleucine with a Boc group, followed by the introduction of a hydroxyl group at the sixth carbon. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for Boc protection and oxidizing agents for hydroxylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions where the hydroxyl group is converted to a carbonyl group.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler norleucine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: Formation of Boc-L-6-oxonorleucine.

    Reduction: Formation of Boc-L-norleucine.

    Substitution: Formation of various Boc-protected norleucine derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Boc-L-6-hydroxynorleucine is widely utilized in the synthesis of peptides, especially in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences enhances stability and bioavailability, making it an ideal choice for creating complex peptide structures.

Table 1: Properties of this compound in Peptide Synthesis

PropertyDescription
StabilityHigh stability under physiological conditions
SolubilityEnhanced solubility in aqueous solutions
BioavailabilityImproved bioavailability compared to other amino acids

Drug Development

This compound plays a crucial role in drug development, particularly for compounds targeting specific biological pathways. It has been used as an intermediate in synthesizing various therapeutic agents, including antihypertensive drugs like Omapatrilat, which acts as an angiotensin-converting enzyme inhibitor.

Case Study: Omapatrilat Synthesis

Research has demonstrated that this compound serves as a chiral intermediate for synthesizing Omapatrilat. The enzymatic method using bovine liver glutamate dehydrogenase converts 2-keto-6-hydroxyhexanoic acid to L-6-hydroxynorleucine with high yield and enantiomeric excess, showcasing its utility in pharmaceutical applications .

Bioconjugation

In bioconjugation processes, this compound facilitates the attachment of biomolecules to other molecules, enhancing targeted drug delivery systems. This application is vital for developing therapies that require precise localization within biological systems.

Protein Engineering

Researchers employ this compound in protein engineering studies aimed at modifying proteins to improve their stability and activity. This modification is crucial for enhancing the efficacy of biopharmaceuticals.

Table 2: Applications of this compound in Protein Engineering

ApplicationDescription
Stability enhancementImproves the thermal stability of proteins
Activity improvementIncreases enzymatic activity through structural modifications

Analytical Chemistry

This compound is also utilized in analytical methods to study protein interactions and dynamics. Its incorporation into peptides allows researchers to gain insights into biological processes, aiding the understanding of various diseases at the molecular level.

Wirkmechanismus

The mechanism of action of Boc-L-6-hydroxynorleucine involves its interaction with enzymes and proteins. The Boc group provides stability, allowing the compound to be incorporated into peptides without premature deprotection. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Vergleich Mit ähnlichen Verbindungen

    Boc-L-norleucine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Boc-L-6-aminonorleucine: Contains an amino group instead of a hydroxyl group, altering its chemical properties and reactivity.

    Boc-L-6-methoxynorleucine: Has a methoxy group, which affects its solubility and reactivity compared to the hydroxyl group.

Uniqueness: Boc-L-6-hydroxynorleucine is unique due to the presence of both the Boc protecting group and the hydroxyl group, which provide a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and as a versatile intermediate in organic chemistry.

Biologische Aktivität

Boc-L-6-hydroxynorleucine is a derivative of L-6-hydroxynorleucine, which has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

Overview of this compound

This compound is a protected form of the amino acid 6-hydroxynorleucine, often utilized in peptide synthesis and drug development. Its structure features a tert-butyloxycarbonyl (Boc) group that enhances stability and solubility in biological systems. This compound serves as a chiral intermediate in the synthesis of various bioactive molecules, including antihypertensive agents like Omapatrilat, which acts as an angiotensin-converting enzyme (ACE) and neutral endopeptidase inhibitor .

Antihypertensive Effects

Research indicates that L-6-hydroxynorleucine plays a significant role in the synthesis of antihypertensive drugs. It has been demonstrated that this compound can inhibit ACE activity, leading to reduced blood pressure in hypertensive models. The enzymatic conversion of L-6-hydroxynorleucine is facilitated by bovine glutamate dehydrogenase, highlighting its relevance in therapeutic applications .

Inhibition of Proteases

This compound has shown potential as an inhibitor of certain proteases, particularly in the context of cancer therapy. Studies have identified that compounds derived from L-6-hydroxynorleucine exhibit inhibitory activity against key proteases involved in tumor progression. For instance, triazole-fused macrocycles synthesized from derivatives like this compound demonstrated significant binding affinity and inhibitory effects against STAT3, a transcription factor implicated in various cancers .

Synthesis and Evaluation

A notable study involved the synthesis of this compound derivatives and their subsequent evaluation for biological activity. The derivatives were tested for their ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression. The results indicated that several derivatives exhibited potent HDAC inhibition, suggesting their potential as anticancer agents .

Pharmacokinetics and Toxicology

Pharmacokinetic studies on this compound derivatives have revealed favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For example, one study reported good oral bioavailability in animal models, with minimal toxicity observed at therapeutic doses. This profile supports the further development of these compounds for clinical applications in oncology and hypertension management .

Research Findings Summary

Study Findings
Study 1 Identified significant protease inhibition; effective against STAT3.
Study 2 Demonstrated antihypertensive properties through ACE inhibition.
Study 3 Showed favorable ADME characteristics; low toxicity profiles.

Eigenschaften

IUPAC Name

(2S)-6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-8(9(14)15)6-4-5-7-13/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFDKSWARKFUGQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463788
Record name BOC-L-6-HYDROXYNORLEUCINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77611-37-1
Record name BOC-L-6-HYDROXYNORLEUCINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-L-6-hydroxynorleucine
Reactant of Route 2
Reactant of Route 2
Boc-L-6-hydroxynorleucine
Reactant of Route 3
Reactant of Route 3
Boc-L-6-hydroxynorleucine
Reactant of Route 4
Reactant of Route 4
Boc-L-6-hydroxynorleucine
Reactant of Route 5
Reactant of Route 5
Boc-L-6-hydroxynorleucine
Reactant of Route 6
Boc-L-6-hydroxynorleucine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.